1-(prop-2-yn-1-yl)-1H-1,3-benzodiazole hydrochloride

Click Chemistry Cycloaddition Bioconjugation

1-(Prop-2-yn-1-yl)-1H-1,3-benzodiazole hydrochloride (CAS 41472-79-1) is a benzimidazole derivative supplied as a hydrochloride salt. It is a synthetic intermediate featuring a terminal alkyne (propargyl) group.

Molecular Formula C10H9ClN2
Molecular Weight 192.64 g/mol
CAS No. 41472-79-1
Cat. No. B1522917
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(prop-2-yn-1-yl)-1H-1,3-benzodiazole hydrochloride
CAS41472-79-1
Molecular FormulaC10H9ClN2
Molecular Weight192.64 g/mol
Structural Identifiers
SMILESC#CCN1C=NC2=CC=CC=C21.Cl
InChIInChI=1S/C10H8N2.ClH/c1-2-7-12-8-11-9-5-3-4-6-10(9)12;/h1,3-6,8H,7H2;1H
InChIKeyRXVLCKHFDWTWTB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(Prop-2-yn-1-yl)-1H-1,3-benzodiazole Hydrochloride (CAS 41472-79-1): Key Specifications and Procurement Considerations


1-(Prop-2-yn-1-yl)-1H-1,3-benzodiazole hydrochloride (CAS 41472-79-1) is a benzimidazole derivative supplied as a hydrochloride salt. It is a synthetic intermediate featuring a terminal alkyne (propargyl) group . This bifunctional scaffold is primarily utilized in copper-catalyzed azide-alkyne cycloaddition (CuAAC) 'click' chemistry to construct diverse compound libraries [1]. Commercial offerings typically specify a minimum purity of 95% .

1-(Prop-2-yn-1-yl)-1H-1,3-benzodiazole Hydrochloride: Why Analog Substitution is Not Straightforward


Generic substitution with a simpler N-alkylbenzimidazole (e.g., N-methylbenzimidazole) is not feasible because it lacks the terminal alkyne handle required for click chemistry bioconjugation and library synthesis [1]. Substitution with the free base analog (CAS 42076-28-8) may also be problematic due to differing physicochemical properties and a more hazardous toxicological profile, as the hydrochloride salt form avoids the acute oral toxicity warning (H302) associated with the free base . These differences directly impact experimental design, safety protocols, and the aqueous compatibility needed for biological assays.

Quantitative Evidence for Selecting 1-(Prop-2-yn-1-yl)-1H-1,3-benzodiazole Hydrochloride (CAS 41472-79-1)


Terminal Alkyne Functionality vs. N-Alkyl Benzimidazoles for Click Chemistry

The presence of the terminal propargyl group on this compound enables its use as a dipolarophile in Huisgen cycloaddition reactions, a reactivity profile absent in simple N-alkyl benzimidazoles like N-methylbenzimidazole (CAS 1632-83-3). This is a class-level feature of N-propargyl benzimidazoles, but the compound's specific scaffold provides a benzimidazole core that is common in medicinal chemistry [1].

Click Chemistry Cycloaddition Bioconjugation

Safety Profile Advantage: Hydrochloride Salt vs. Free Base

The hydrochloride salt (CAS 41472-79-1) has a distinct hazard classification compared to its free base analog (CAS 42076-28-8). According to vendor safety data sheets, the free base carries an H302 (Harmful if swallowed) acute toxicity warning, in addition to H315, H319, and H335 classifications. The hydrochloride salt lacks the H302 classification, indicating a reduced acute oral toxicity concern under GHS .

Laboratory Safety Hazard Assessment Chemical Handling

Click Chemistry Efficiency: N-Propargyl Benzimidazole Substrate Yields

In a published study, the propargyl benzimidazole scaffold (of which this compound is the hydrochloride salt form) was used as a substrate in CuAAC click reactions with diverse azidoalkyls. Using a novel hydroxyapatite silica propyl bis aminoethoxy ethane cuprous complex (HASPBAEECC) catalyst, the reaction provided products in 'good-to-excellent yields' at ambient temperature [1]. This demonstrates the scaffold's compatibility with mild, catalytic click chemistry conditions, which is a critical selection criterion.

Synthetic Methodology Heterocyclic Chemistry Antifungal Agents

Commercial Purity and Storage Specification for Reproducibility

The commercially available hydrochloride salt is consistently supplied with a minimum purity specification of 95% from multiple vendors . This defined purity level, combined with the recommended long-term storage condition (cool, dry place), provides a standardized baseline for experimental reproducibility . In contrast, the free base from one vendor is listed at 97% purity but carries different storage and handling requirements, which can lead to variability in procurement workflows .

Chemical Procurement Quality Assurance Compound Management

Proposed Research Applications for 1-(Prop-2-yn-1-yl)-1H-1,3-benzodiazole Hydrochloride (CAS 41472-79-1)


Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Library Synthesis

The terminal alkyne group enables the compound to serve as a key scaffold in CuAAC 'click' chemistry for constructing triazole-linked compound libraries [1]. Its use has been demonstrated in the synthesis of isoxazole-benzimidazole hybrids with anticancer activity and benzimidazole-1,2,3-triazole hybrids as antifungal agents [2]. The hydrochloride salt form is preferred for such reactions due to its reduced hazard profile compared to the free base .

Medicinal Chemistry Probe Design Targeting MAO Enzymes

The benzimidazole core with a propargyl side chain is a validated pharmacophore for selective monoamine oxidase-B (MAO-B) inhibition [3]. This compound can serve as a starting material for synthesizing novel MAO-B inhibitors, leveraging its click chemistry compatibility for further functionalization.

Aqueous-Compatible Bioconjugation Studies

As a hydrochloride salt, this compound is expected to have superior aqueous solubility compared to the free base, making it more suitable for biological assays and bioconjugation experiments in aqueous media . This is particularly relevant for attaching benzimidazole probes to biomolecules via click chemistry.

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